molecular formula C30H45N11O11 B599586 Gfrgdgq CAS No. 148913-98-8

Gfrgdgq

Cat. No.: B599586
CAS No.: 148913-98-8
M. Wt: 735.756
InChI Key: VNBPDMAPAHYMMJ-MUGJNUQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gfrgdgq is a synthetic compound with the chemical formula C_12H_22N_4O_6. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gfrgdgq typically involves a multi-step process. One common method includes the reaction of a primary amine with a carboxylic acid derivative under controlled conditions. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an amide bond. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at room temperature to moderate heat.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Gfrgdgq undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using agents like potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH_4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines and alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Gfrgdgq has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Gfrgdgq involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by forming stable complexes. The pathways involved include the modulation of signal transduction pathways and the inhibition of key metabolic enzymes. This results in the alteration of cellular processes and can lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Gfrgdgq analogs: Compounds with similar structures but different functional groups.

    Peptide derivatives: Compounds with similar peptide backbones but different side chains.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability under various conditions and its ability to undergo multiple types of chemical reactions make it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N11O11/c31-13-22(43)39-19(11-16-5-2-1-3-6-16)28(50)41-17(7-4-10-35-30(33)34)26(48)36-15-24(45)40-20(12-25(46)47)27(49)37-14-23(44)38-18(29(51)52)8-9-21(32)42/h1-3,5-6,17-20H,4,7-15,31H2,(H2,32,42)(H,36,48)(H,37,49)(H,38,44)(H,39,43)(H,40,45)(H,41,50)(H,46,47)(H,51,52)(H4,33,34,35)/t17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBPDMAPAHYMMJ-MUGJNUQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N11O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.